molecular formula C23H21N5O B2964397 (4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034488-77-0

(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2964397
CAS No.: 2034488-77-0
M. Wt: 383.455
InChI Key: SMKAVJGNFCZMMH-UHFFFAOYSA-N
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Description

The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is an intriguing chemical entity with multifaceted applications. This molecule is characterized by a complex structure that includes pyrrol, phenyl, triazol, and pyrrolidinyl groups. Its distinct functional groups offer versatility in chemical reactivity, making it an attractive target for synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" typically involves multi-step reactions. The key steps may include:

  • Formation of the pyrrol-phenyl linkage: : This can be achieved via a Suzuki-Miyaura cross-coupling reaction between a pyrrole-boronic acid and a phenyl halide.

  • Introduction of the triazol group: : This step may utilize a Huisgen cycloaddition (click chemistry) between an azide and an alkyne to form the 1,2,3-triazole ring.

  • Coupling with pyrrolidine: : A reductive amination or nucleophilic substitution reaction can be used to introduce the pyrrolidine group.

Industrial Production Methods

For large-scale production, optimization of the reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to maximize yield and purity. Catalysts like palladium for cross-coupling reactions and copper for azide-alkyne cycloaddition are typically employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, leading to the formation of corresponding oxides or ketones.

  • Reduction: : Reduction of the triazol ring can yield amines, enhancing the compound's functional diversity.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).

  • Reduction: : Hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Conditions may include the use of strong bases or acids, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Depending on the reactions, products may include oxidized derivatives, reduced amine variants, and various substituted analogs, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for complex organic synthesis. Its versatile functional groups allow for modifications and derivatizations, facilitating the creation of novel molecules for study.

Biology

In biological research, derivatives of the compound are explored for their bioactivity

Medicine

The pharmacophore model of this compound suggests potential as a scaffold for designing new therapeutic agents. Its interactions with biological macromolecules can be leveraged to develop drugs with specific actions.

Industry

Industrially, the compound's derivatives may be used in the development of specialty chemicals, polymers, and materials with advanced properties, such as enhanced conductivity or biocompatibility.

Mechanism of Action

The mechanism by which the compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to downstream effects on biological pathways. The presence of the triazol and pyrrol groups is significant in mediating these interactions, providing sites for hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)(3-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone

  • (4-(1H-pyrrol-1-yl)phenyl)(3-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, "(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is unique due to the presence of the triazol group, which imparts additional stability and potential for unique biological interactions. The compound's structural complexity also allows for diverse chemical reactivity and application versatility.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(19-8-10-20(11-9-19)26-13-4-5-14-26)27-15-12-21(16-27)28-17-22(24-25-28)18-6-2-1-3-7-18/h1-11,13-14,17,21H,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKAVJGNFCZMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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